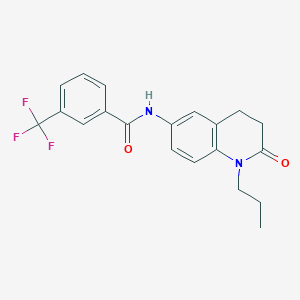

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

説明

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinolin scaffold substituted with a 3-(trifluoromethyl)benzamide group. Its structural uniqueness lies in the combination of a partially saturated quinoline ring and a trifluoromethylated aromatic system. The compound has been identified as an ABA (abscisic acid)-mimicking ligand, forming stable complexes with plant ABA receptors PYL2 and the protein phosphatase PP2C HAB1, suggesting its role in plant stress response modulation and agricultural research .

特性

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-2-10-25-17-8-7-16(12-13(17)6-9-18(25)26)24-19(27)14-4-3-5-15(11-14)20(21,22)23/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYJTJUFSNQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzanilides and exhibits significant interactions with specific biochemical pathways, particularly in plant biology.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The primary target of this compound is the PYR/PYL family of abscisic acid (ABA) receptors . The compound binds to these receptors, mimicking the action of ABA, which plays a crucial role in plant responses to abiotic stress.

Biochemical Pathways

Upon binding to the PYR/PYL receptors, the compound triggers a cascade of biochemical reactions leading to:

- Inhibition of type 2C phosphatases (PP2C).

- Activation of downstream ABA signaling pathways.

This activation results in physiological responses such as:

- Inhibition of seed germination.

- Prevention of leaf water loss.

- Promotion of drought resistance in plants.

Cellular Effects

The effects of this compound on cellular functions include:

- Modulation of cell signaling pathways.

- Alteration in gene expression related to stress responses.

- Changes in cellular metabolism that enhance survival under stress conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Drought Resistance Study : A study demonstrated that treatment with this compound significantly improved drought resistance in Arabidopsis thaliana. The treated plants showed reduced water loss and maintained higher turgor pressure compared to controls.

- Seed Germination Inhibition : Another research focused on seed germination rates in various plant species. It was found that the application of this compound led to a marked decrease in germination rates under controlled conditions simulating drought stress.

- Molecular Interaction Studies : Advanced molecular docking studies have shown that the compound has a high binding affinity for ABA receptors compared to other known inhibitors. This suggests its potential as a lead compound for developing new agricultural biostimulants.

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Core Structure : Phenyl ring with a 2-(trifluoromethyl)benzamide substituent.

- Key Differences: Lacks the tetrahydroquinolin moiety present in the target compound.

- Biological Activity : Acts as a systemic fungicide targeting succinate dehydrogenase in fungi.

- Application : Widely used in agriculture to control rice sheath blight and other fungal diseases .

Comparison: The tetrahydroquinolin scaffold in the target compound may enhance lipophilicity and membrane permeability compared to flutolanil’s phenyl-based structure. This difference likely influences receptor specificity, shifting activity from fungal targets to plant hormone receptors.

Benzamide Derivatives with Therapeutic Potential

lists multiple benzamide derivatives with thienylmethylthio, thiazolylmethylthio, or pyridinylamino substituents. Examples include:

- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Core Structure: Benzamide with thienylmethylthio and pyridinylamino groups. Biological Activity: Designed for antiviral or anticancer applications. Key Difference: Incorporates sulfur-containing heterocycles (thiophene) instead of the tetrahydroquinolin system.

Comparison :

The trifluoromethyl group in the target compound improves metabolic stability and electron-withdrawing properties, whereas sulfur-based substituents in analogues may enhance binding to viral or cancer-related enzymes .

Quinoline-Based Analogues

While the target compound’s tetrahydroquinolin scaffold is rare in commercial agrochemicals, highlights quinoline derivatives such as N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine.

- Core Structure: Quinoline with pyrazole and benzyl substituents.

- Key Difference : Substituted at the 6-position with an amine group rather than a benzamide.

Comparison :

The benzamide group in the target compound may facilitate hydrogen bonding with ABA receptors, whereas amine substituents in compounds could prioritize interactions with neurological or microbial targets .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Trifluoromethyl Group : Common in both the target compound and flutolanil, this group enhances chemical stability and bioavailability by resisting metabolic degradation. Its electron-withdrawing nature also improves receptor-ligand interactions .

- Tetrahydroquinolin Scaffold: Unique to the target compound, this structure likely contributes to selective ABA receptor binding, distinguishing it from phenyl- or thiophene-based analogues .

- Therapeutic vs. Agricultural Focus : While compounds prioritize human health applications, the target compound’s ABA-mimicking activity positions it as a tool for studying plant drought resistance and stress adaptation .

Q & A

Q. What are the established synthetic protocols for preparing N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide?

- Methodological Answer : A multi-step synthesis is typically employed. Key steps include:

- Step 1 : Reacting O-benzyloxyhydroxylamine hydrochloride with a substituted quinoline precursor in CH₂Cl₂/water under basic conditions (e.g., K₂CO₃) to form intermediates.

- Step 2 : Introducing the trifluoromethylbenzoyl group via acyl chloride coupling (e.g., 3-(trifluoromethyl)benzoyl chloride) in anhydrous solvents like acetonitrile.

- Step 3 : Deprotection and purification using column chromatography.

Critical Considerations : Hazardous reagents (e.g., acyl chlorides) require rigorous safety protocols, and intermediates may decompose under heat or light .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the quinoline and benzamide moieties.

- HPLC-MS : For purity assessment (>95%) and molecular ion verification.

- X-ray Crystallography : To resolve ambiguities in stereochemistry (if crystalline).

Note : Trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts (~-60 to -70 ppm), aiding structural validation .

Q. What are the known biological activities of this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related trifluoromethylbenzamides exhibit:

- Enzyme Inhibition : Potential kinase or protease modulation due to electron-withdrawing CF₃ groups enhancing binding affinity.

- Antimicrobial Activity : Observed in analogs with similar substituents (e.g., flutolanil derivatives) .

Experimental Design : Screen against target enzyme panels (e.g., kinase assays) and microbial cultures with dose-response analyses.

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.

- Decomposition Risks : Avoid prolonged exposure to light or moisture; monitor via periodic HPLC checks .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates prone to decomposition?

- Methodological Answer :

- Low-Temperature Reactions : Conduct acylations at 0–5°C to minimize side reactions.

- In Situ Intermediate Trapping : Use scavengers (e.g., polymer-bound amines) to stabilize reactive species.

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress .

Q. How to resolve contradictions in spectral data (e.g., ambiguous NOE signals)?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to assign proton-proton correlations.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).

Case Study : Similar quinoline-benzamide hybrids required dynamic NMR to resolve rotational barriers .

Q. What strategies are effective for elucidating the mechanism of action in biological assays?

- Methodological Answer :

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets.

- CRISPR-Cas9 Knockout Models : Validate specificity by testing activity in target-deficient cell lines.

Data Interpretation : Cross-reference with databases (e.g., ChEMBL) for structural analogs’ known mechanisms .

Q. How does the trifluoromethyl group influence metabolic stability in vivo?

- Methodological Answer :

- In Vitro Microsomal Assays : Compare half-life (t₁/₂) of CF₃-containing vs. non-CF₃ analogs in liver microsomes.

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., defluorination products).

Key Finding : CF₃ groups reduce CYP450-mediated metabolism, enhancing pharmacokinetic stability .

Q. How to address conflicting bioactivity data across different experimental models?

- Methodological Answer :

- Systematic Variability Analysis : Control for factors like cell passage number, serum batches, and assay temperature.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies.

Framework : Adopt the "contradiction matrix" approach to isolate technical vs. biological variability .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。